N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline
Description
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)propyl]-4-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2NO3/c1-14(26-20-9-4-15(21)11-19(20)22)12-23-16-5-7-17(8-6-16)25-13-18-3-2-10-24-18/h4-9,11,14,18,23H,2-3,10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPUPGFWDXUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)OCC2CCCO2)OC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline involves several steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2-chloropropanol.
Reaction Conditions: The 2,4-dichlorophenol undergoes a nucleophilic substitution reaction with 2-chloropropanol in the presence of a base to form 2-(2,4-dichlorophenoxy)propanol.
Further Reactions: The intermediate product is then reacted with 4-(tetrahydro-2-furanylmethoxy)aniline under specific conditions to yield the final product.
Chemical Reactions Analysis
N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is utilized in studies involving protein interactions and enzyme activity.
Medicine: Although not used therapeutically, it serves as a model compound in pharmacological research to study drug-receptor interactions.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain proteins and enzymes, affecting their activity.
Pathways Involved: It can modulate signaling pathways by altering the function of key proteins involved in these pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Variations
The following compounds share structural similarities with the target molecule but differ in substituent placement, halogenation, or backbone modifications:
Functional Implications of Structural Differences
(a) Substituent Position and Bioactivity
- The para-substituted tetrahydrofuranmethoxy group in the target compound may enhance steric accessibility for receptor binding compared to the meta-substituted analog (CAS 1040681-59-1) .
- In contrast, the 4-isopropylphenoxy group in CAS 1040681-59-1 lacks halogenation, likely reducing electrophilic interactions.
(b) Backbone Modifications and Physicochemical Properties
- Replacement of tetrahydrofuranmethoxy with difluoromethoxy (CAS 311.75 ) introduces fluorine atoms, which may improve metabolic stability but reduce hydrogen-bonding capacity.
(c) Ring Saturation and Stability
Biological Activity
N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline is a compound that incorporates elements of both herbicidal activity and potential therapeutic applications. Its structure suggests that it may interact with biological systems in ways that are relevant for both agricultural and medicinal chemistry. This article delves into its biological activity, focusing on the mechanisms of action, toxicological effects, and potential applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- 2,4-Dichlorophenoxy group : Known for its herbicidal properties, this moiety is derived from 2,4-Dichlorophenoxyacetic acid (2,4-D), which disrupts plant growth by mimicking natural plant hormones.
- Tetrahydro-2-furanylmethoxy group : This part of the molecule may contribute to its solubility and interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈Cl₂N₄O₃ |
| Molecular Weight | 392.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to its structural similarity to 2,4-D. The primary mechanism involves the disruption of auxin homeostasis in plants, leading to uncontrolled growth and eventual death of target species. This mechanism is particularly effective against broadleaf weeds while having minimal effects on grasses.
Toxicological Effects
Recent studies have highlighted some toxicological aspects associated with compounds related to 2,4-D. For instance:
- Mitochondrial Effects : Research indicates that exposure to 2,4-D can impact mitochondrial function in isolated rat liver cells, affecting ATP production and membrane integrity without inducing significant oxidative stress .
- Aquatic Toxicity : Sublethal effects have been observed in aquatic organisms exposed to 2,4-D, including alterations in behavior and physiological stress responses .
Case Studies
- Liver Mitochondrial Study : A study assessed the impact of 2,4-D on rat liver mitochondria, revealing concentration-dependent effects on ATP levels and membrane potential. The formulated product exhibited toxicity at lower concentrations compared to isolated 2,4-D .
- Aquatic Organism Study : Research on crayfish (Astacus leptodactylus) demonstrated acute toxicity and behavioral changes upon exposure to 2,4-D. The study underscored the need for careful management of herbicide application in aquatic environments .
Table 2: Toxicity Data Summary
| Organism | Effect Observed | Concentration (μM) |
|---|---|---|
| Rat Liver Mitochondria | Decreased ATP levels | 0.4 - 10 |
| Crayfish | Behavioral changes | 5 - 50 |
Potential Applications
Given its structural characteristics and biological activity:
- Agricultural Use : The compound could serve as an effective herbicide targeting specific weed species while minimizing harm to crops.
- Pharmaceutical Development : The unique combination of functional groups may allow for further chemical modifications leading to new therapeutic agents.
Q & A
Q. What are the optimized synthetic pathways for N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Key parameters include:
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Employ a combination of:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenoxy protons at δ 6.8–7.2 ppm; tetrahydrofuran protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry : ESI-MS (expected [M+H]⁺ at m/z 396.32) .
- Elemental Analysis : Verify C (48.6%), H (4.58%), Cl (17.89%) .
Q. What factors influence the compound’s stability during storage?
- Methodological Answer : Stability is affected by:
| Factor | Impact | Mitigation Strategy |
|---|---|---|
| Light | Photooxidation of aniline moiety | Store in amber vials under inert gas |
| Humidity | Hydrolysis of ether linkages | Use desiccants (e.g., silica gel) |
| Degradation products include quinones (oxidation) and chlorophenol derivatives (hydrolysis), detectable via TLC (Rf 0.3–0.5 in ethyl acetate/hexane) . |
Advanced Research Questions
Q. How do substituents (dichlorophenoxy, tetrahydrofuran) modulate reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Dichlorophenoxy Group : Electron-withdrawing Cl atoms increase electrophilicity at the propyl chain, accelerating SN2 reactions (e.g., with thiols or amines) .
- Tetrahydrofuran Methoxy Group : Steric hindrance from the furan ring reduces accessibility to the aniline nitrogen, requiring polar aprotic solvents (e.g., DMF) for efficient coupling .
Kinetic studies (via GC-MS) show a 20% rate increase when Cl substituents are para vs. ortho .
Q. What biological targets are hypothesized for this compound, and how can binding affinity be quantified?
- Methodological Answer :
- Targets : Potential inhibition of cytochrome P450 enzymes (CYP3A4) due to structural similarity to aryl amine inhibitors .
- Assays :
- Surface Plasmon Resonance (SPR) : Immobilize CYP3A4 on a sensor chip; measure KD values (reported range: 0.5–5 µM) .
- Fluorescence Polarization : Competitive binding with fluorogenic substrates (e.g., BFC) to calculate IC₅₀ .
Q. How to resolve contradictions in reported degradation pathways (e.g., oxidation vs. hydrolysis)?
- Methodological Answer : Contradictions arise from solvent polarity and pH:
| Condition | Dominant Pathway | Evidence Source |
|---|---|---|
| Aqueous (pH < 3) | Hydrolysis to 2,4-dichlorophenol | LC-MS data |
| Non-polar (UV light) | Oxidation to quinones | FT-IR and NMR |
| Use controlled stress testing (ICH guidelines) to map degradation under varied conditions . |
Q. Which advanced chromatographic techniques improve separation of stereoisomers or by-products?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
